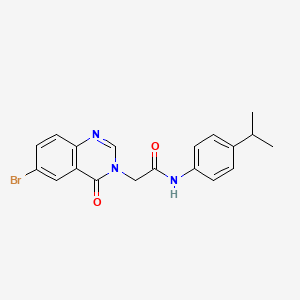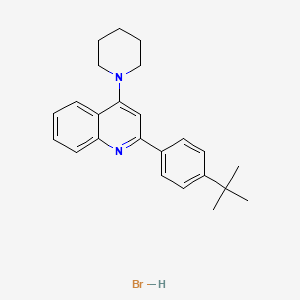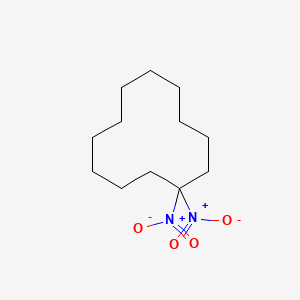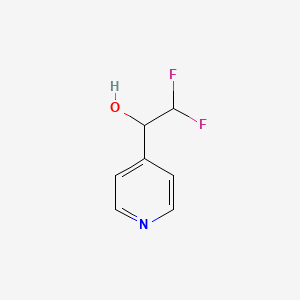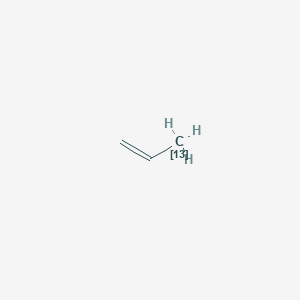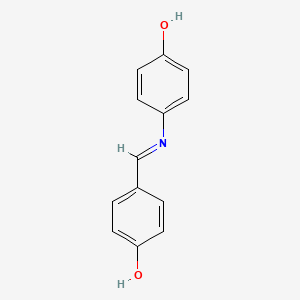
S-Isopropyl N-(4-chlorophenyl)thiolcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Isopropyl N-(4-chlorophenyl)thiolcarbamate: is an organic compound with the molecular formula C10H12ClNOS and a molecular weight of 229.73 g/mol . This compound is known for its unique chemical structure, which includes an isopropyl group, a chlorophenyl group, and a thiolcarbamate moiety. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Isopropyl N-(4-chlorophenyl)thiolcarbamate typically involves the reaction of 4-chloroaniline with isopropyl isothiocyanate . The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: S-Isopropyl N-(4-chlorophenyl)thiolcarbamate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or are used under mild conditions.
Reduction: Catalysts like or are employed in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used under basic conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Amines: from reduction reactions.
Hydroxy and amino derivatives: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
S-Isopropyl N-(4-chlorophenyl)thiolcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of S-Isopropyl N-(4-chlorophenyl)thiolcarbamate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt cellular processes and lead to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
- S-Isopropyl N-(3-chlorophenyl)thiolcarbamate
- S-Isopropyl N-(2-chlorophenyl)thiolcarbamate
- S-Isopropyl N-(2,4-dichlorophenyl)thiolcarbamate
- S-Isopropyl N-(2,3-dichlorophenyl)thiolcarbamate
- S-Isopropyl N-(3,4-dichlorophenyl)thiolcarbamate
Comparison: S-Isopropyl N-(4-chlorophenyl)thiolcarbamate is unique due to the position of the chlorine atom on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and biological activity. For example, the 4-chloro derivative may have different binding affinities and selectivities compared to the 2-chloro or 3-chloro derivatives .
Eigenschaften
CAS-Nummer |
10129-38-1 |
|---|---|
Molekularformel |
C10H12ClNOS |
Molekulargewicht |
229.73 g/mol |
IUPAC-Name |
S-propan-2-yl N-(4-chlorophenyl)carbamothioate |
InChI |
InChI=1S/C10H12ClNOS/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |
InChI-Schlüssel |
IPJBGKYUIVPJQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC(=O)NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




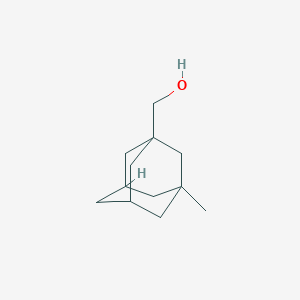
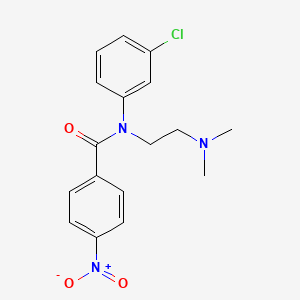

![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)


